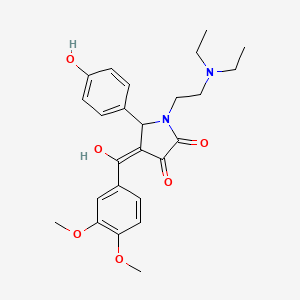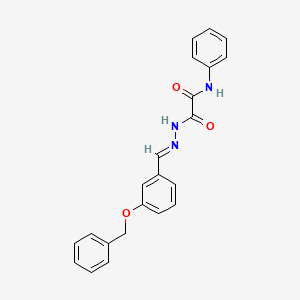
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C32H45ClN2O3 It is a derivative of benzoate and is characterized by the presence of stearoylcarbohydrazonoyl and chlorobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of stearoyl chloride with carbohydrazide to form stearoylcarbohydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(2-stearoylcarbohydrazonoyl)phenol. Finally, this compound is esterified with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The stearoylcarbohydrazonoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoate moiety may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Ethoxy-4-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of stearoylcarbohydrazonoyl and chlorobenzoate groups This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Propriétés
Numéro CAS |
769149-65-7 |
|---|---|
Formule moléculaire |
C32H45ClN2O3 |
Poids moléculaire |
541.2 g/mol |
Nom IUPAC |
[2-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C32H45ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-28-19-17-18-20-30(28)38-32(37)27-22-24-29(33)25-23-27/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+ |
Clé InChI |
AVJBXEPEVLRUQM-JJNGWGCYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12018672.png)
![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12018673.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12018677.png)
![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)
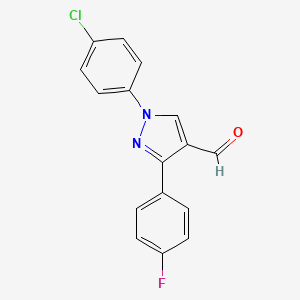
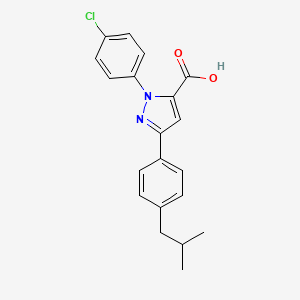
![(3Z)-5-bromo-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12018700.png)
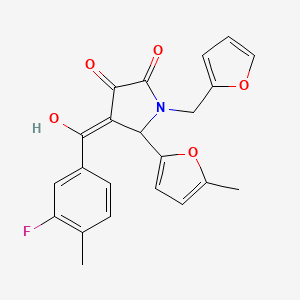
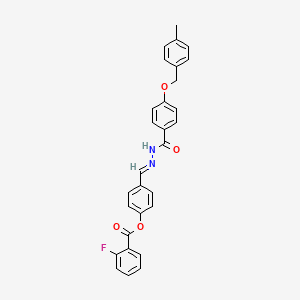
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12018730.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018732.png)
